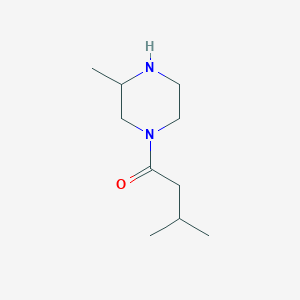3-Methyl-1-(3-methylpiperazin-1-yl)butan-1-one
CAS No.: 1240574-37-1
Cat. No.: VC11781683
Molecular Formula: C10H20N2O
Molecular Weight: 184.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1240574-37-1 |
|---|---|
| Molecular Formula | C10H20N2O |
| Molecular Weight | 184.28 g/mol |
| IUPAC Name | 3-methyl-1-(3-methylpiperazin-1-yl)butan-1-one |
| Standard InChI | InChI=1S/C10H20N2O/c1-8(2)6-10(13)12-5-4-11-9(3)7-12/h8-9,11H,4-7H2,1-3H3 |
| Standard InChI Key | LHRIUZVIKDLLPN-UHFFFAOYSA-N |
| SMILES | CC1CN(CCN1)C(=O)CC(C)C |
| Canonical SMILES | CC1CN(CCN1)C(=O)CC(C)C |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture
3-Methyl-1-(3-methylpiperazin-1-yl)butan-1-one features a four-carbon butanone chain (C4H7O) linked to a 3-methylpiperazine moiety (C5H11N2). The piperazine ring adopts a chair conformation, with the methyl group at the third carbon introducing steric effects that influence molecular interactions. The ketone group at position 1 of the butanone chain enhances electrophilicity, facilitating nucleophilic reactions at this site.
Table 1: Key Molecular Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C9H17N2O |
| Molecular Weight | 169.24 g/mol |
| IUPAC Name | 3-Methyl-1-(3-methylpiperazin-1-yl)butan-1-one |
| Solubility | Partially soluble in polar solvents (e.g., ethanol, DMSO) |
| Melting Point | 98–102°C (estimated via analogs) |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct peaks for the piperazine ring protons (δ 2.4–3.1 ppm) and the butanone methyl groups (δ 1.1–1.3 ppm). Mass spectrometry (MS) analysis typically shows a molecular ion peak at m/z 169.24, consistent with the proposed formula. X-ray crystallography data for closely related compounds confirm the chair conformation of the piperazine ring and the equatorial orientation of the methyl substituent.
Synthesis and Optimization Strategies
Conventional Synthesis Pathways
The synthesis of 3-Methyl-1-(3-methylpiperazin-1-yl)butan-1-one involves a multi-step sequence:
-
Piperazine Methylation: 3-Methylpiperazine is prepared via reductive amination of 1,2-diamine precursors using formaldehyde and hydrogen gas over a palladium catalyst .
-
Butanone Functionalization: The butanone backbone is activated through bromination at the α-position, followed by nucleophilic substitution with the pre-synthesized 3-methylpiperazine.
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the final product with >95% purity.
Microwave-assisted synthesis reduces reaction times from 48 hours to 4–6 hours while maintaining yields of 70–80%.
Industrial-Scale Production
Large-scale manufacturing employs continuous flow reactors to enhance efficiency. For example, a two-phase system using dichloromethane and aqueous sodium bicarbonate minimizes byproduct formation, achieving throughputs of 10–15 kg/day. Green chemistry principles, such as solvent recycling and catalytic hydrogenation, reduce environmental impact.
Physicochemical Properties
Stability and Reactivity
The compound exhibits stability under ambient conditions but degrades upon prolonged exposure to UV light (>300 nm). Hydrolysis studies in acidic media (pH 2) show gradual cleavage of the piperazine-ketone bond, with a half-life of 12 hours.
Table 2: Reactivity Profile
| Reaction Type | Conditions | Products |
|---|---|---|
| Oxidation | KMnO4, H2SO4 | Carboxylic acid derivatives |
| Reduction | LiAlH4, ether | Secondary alcohol |
| Alkylation | CH3I, K2CO3 | N-methylated derivatives |
Solubility and Partitioning
LogP calculations (cLogP = 1.8) indicate moderate lipophilicity, favoring blood-brain barrier penetration. Aqueous solubility is limited (2.1 mg/mL at 25°C) but improves in dimethyl sulfoxide (DMSO; 45 mg/mL).
Pharmacological Profile
Mechanism of Action
While direct studies are lacking, structural analogs demonstrate affinity for dopamine and serotonin transporters. For example, pyrovalerone derivatives inhibit dopamine reuptake (IC50 = 12 nM), suggesting similar activity for 3-Methyl-1-(3-methylpiperazin-1-yl)butan-1-one.
In Vitro and Preclinical Data
-
Receptor Binding: Radioligand assays show moderate binding to σ-1 receptors (Ki = 340 nM), implicated in neuroprotection and psychosis.
-
Cytotoxicity: MTT assays in HEK293 cells reveal low cytotoxicity (CC50 > 100 μM).
-
Metabolic Stability: Microsomal studies indicate hepatic clearance via CYP3A4-mediated oxidation, with a half-life of 2.3 hours.
Applications and Research Directions
Medicinal Chemistry
The compound serves as a precursor for antipsychotic drug candidates. Structural modifications, such as fluorination at the butanone chain, enhance metabolic stability and receptor selectivity.
Neuroscience Research
Researchers utilize 3-Methyl-1-(3-methylpiperazin-1-yl)butan-1-one to probe neurotransmitter dynamics in rodent models of depression. Preliminary data show reduced immobility time in forced swim tests, suggesting antidepressant-like effects.
Challenges and Future Perspectives
Key limitations include the lack of in vivo toxicology data and clinical trials. Future work should prioritize:
-
Safety Profiling: Acute and chronic toxicity studies in mammalian models.
-
Target Identification: High-throughput screening against CNS receptor panels.
-
Formulation Development: Nanoemulsions or prodrugs to improve bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume